molecular formula C33H39O2P B14370218 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal CAS No. 91874-10-1

14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal

Cat. No.: B14370218
CAS No.: 91874-10-1
M. Wt: 498.6 g/mol
InChI Key: XAKCWMJCXFBKJN-UHFFFAOYSA-N
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Description

14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is a complex organic compound characterized by the presence of a phosphanylidene group and a long aliphatic chain. This compound is notable for its unique structure, which combines elements of both phosphoranes and aldehydes, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific conditions for this reaction include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The aldehyde group can also undergo reactions that alter its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is unique due to its combination of a long aliphatic chain with a phosphanylidene group and an aldehyde. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.

Properties

CAS No.

91874-10-1

Molecular Formula

C33H39O2P

Molecular Weight

498.6 g/mol

IUPAC Name

14-oxo-15-(triphenyl-λ5-phosphanylidene)pentadec-9-enal

InChI

InChI=1S/C33H39O2P/c34-28-20-9-7-5-3-1-2-4-6-8-13-21-30(35)29-36(31-22-14-10-15-23-31,32-24-16-11-17-25-32)33-26-18-12-19-27-33/h4,6,10-12,14-19,22-29H,1-3,5,7-9,13,20-21H2

InChI Key

XAKCWMJCXFBKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)CCCC=CCCCCCCCC=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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